2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride
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Overview
Description
2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methylphenyl group: This step involves the alkylation of the pyrazole ring with a methylphenyl halide in the presence of a base such as potassium carbonate.
Formation of the imine: The final step involves the condensation of the resulting compound with an amine to form the imine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-one
- 2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-thione
- 2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-amine
Uniqueness
2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is unique due to its specific imine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H |
InChI Key |
UDRXUPUOZGWEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl |
Origin of Product |
United States |
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